Benzomalvin C is involved in the biosynthesis of benzodiazepine . The benzodiazepine benzomalvin A/D is a fungally derived specialized metabolite and inhibitor of the substance P receptor NK1 . The benzomalvin biosynthetic pathway was dissected using fungal artificial chromosomes with metabolomic scoring (FAC-MS), which identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . Unexpectedly, evidence suggesting BenY-C T or a yet to be identified protein mediates benzodiazepine formation was also uncovered, representing the first reported benzodiazepine synthase enzymatic activity .
Benzomalvin C is a weak antagonist of the neurokinin-1 (NK 1) receptor . It inhibits the binding of substance P by 46% when used at 100 µg/ml in vitro . It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC 50 value of 130 µM for recombinant IDO .
Benzomalvin C was obtained from the marine fungus Aspergillus sp. isolated from the soft coral Sinularia sp., collected from the South China Sea . The organic extract was separated and purified by a combination of silica gel column chromatography, Sephadex LH-20, and semi-preparative HPLC to yield benzomalvin C .
Benzomalvin C is involved in the biosynthesis of benzodiazepine . The benzomalvin biosynthetic pathway was dissected using fungal artificial chromosomes with metabolomic scoring (FAC-MS), which identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . Unexpectedly, evidence suggesting BenY-C T or a yet to be identified protein mediates benzodiazepine formation was also uncovered, representing the first reported benzodiazepine synthase enzymatic activity .
The absolute configuration of Benzomalvin C was reported for the first time by X-ray single crystal diffraction . This application is particularly important in the field of structural chemistry, as it allows for the determination of the spatial arrangement of atoms in a molecule .
Benzomalvin C is involved in the condensation of two molecules of anthranilic acid and a phenylalanine . This process forms the core benzodiazepine structure . The molecular formula of Benzomalvin C is C24H17N3O3 . It is soluble in ethanol, methanol, DMF or DMSO .
The stability of the double bond of Benzomalvin C under different light conditions was investigated . It was found that Benzomalvin C can be transformed to its Z-isomer with UV 365 nm irradiation .
Benzomalvin C is a chemical compound belonging to the class of benzodiazepine alkaloids, specifically isolated from marine fungi such as Aspergillus species. It is characterized by its unique molecular structure, which includes a quinazolinone moiety and exhibits potential biological activities. The compound was first reported in studies focusing on marine-derived natural products, particularly those associated with coral ecosystems. Benzomalvin C has been identified as a colorless crystalline substance with a specific molecular formula that contributes to its distinct properties and functionalities .
Benzomalvin C exhibits notable biological activities, particularly as a weak inhibitor of indoleamine 2,3-dioxygenase. This enzyme is involved in the catabolism of tryptophan and plays a role in immune regulation and tumor progression. The inhibition of this enzyme suggests potential therapeutic applications in cancer treatment and immune modulation . Additionally, benzomalvins in general have shown antimicrobial properties, which further highlights their importance in pharmaceutical research.
The synthesis of benzomalvin C can be achieved through several methods:
Benzomalvin C has several applications primarily in the fields of pharmaceuticals and biochemistry:
Interaction studies involving benzomalvin C have focused on its biochemical interactions with various enzymes and biological pathways. Research indicates that its inhibitory effects on indoleamine 2,3-dioxygenase can influence immune responses and tumor microenvironments. Furthermore, studies on its interactions with other cellular components help elucidate its mechanism of action and potential therapeutic effects .
Benzomalvin C shares structural similarities with several other compounds within the benzodiazepine family and related alkaloids. Here are some similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzomalvin A | Quinazolinone and benzodiazepine moieties | First synthesized compound in this series |
Benzomalvin B | Similar core structure | Exhibits different biological activity profiles |
Benzomalvin E | Indoleamine 2,3-dioxygenase inhibition | Potentially more potent than benzomalvin C |
Asperlicin | Non-benzodiazepine alkaloid | Unique biosynthetic pathway |
Benzomalvin C is unique due to its specific inhibitory action on indoleamine 2,3-dioxygenase compared to other similar compounds that may not exhibit this property or have different mechanisms of action. Its biosynthetic origins from marine fungi also set it apart from terrestrial alkaloids.
Acute Toxic;Environmental Hazard